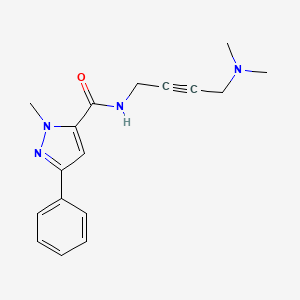
(3-Fluorocyclopentyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorocyclopentyl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a cyclopentyl ring and a methanesulfonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclopentyl)methanesulfonyl chloride typically involves the fluorination of cyclopentylmethanesulfonyl chloride. This process requires careful control of reaction conditions, including temperature and the use of specific fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process must be optimized to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
(3-Fluorocyclopentyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve lithium aluminum hydride or other strong reducing agents.
Substitution reactions typically require nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can yield sulfonyl chlorides with higher oxidation states.
Reduction can produce alcohols, amines, or other reduced derivatives.
Substitution reactions can result in the formation of sulfonamides, esters, or other substituted products.
Wissenschaftliche Forschungsanwendungen
(3-Fluorocyclopentyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Employed in the study of enzyme inhibitors and other biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3-Fluorocyclopentyl)methanesulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The fluorine atom enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Molecular Targets and Pathways:
The compound can target specific enzymes or receptors in biological systems.
It may be involved in pathways related to the synthesis of fluorinated compounds or the modification of existing molecules.
Vergleich Mit ähnlichen Verbindungen
(3-Fluorocyclopentyl)methanesulfonyl chloride: is unique due to its fluorinated cyclopentyl ring, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Cyclopentylmethanesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzylmethanesulfonyl chloride: Contains a benzene ring instead of a cyclopentyl ring, leading to different chemical behavior.
3-Fluorocyclohexylmethanesulfonyl chloride: Has a cyclohexyl ring instead of a cyclopentyl ring, affecting its reactivity and applications.
These compounds share similarities in their sulfonyl chloride functionality but differ in their structural features, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
(3-fluorocyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBCNWSUOTLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)



![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2842675.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)
